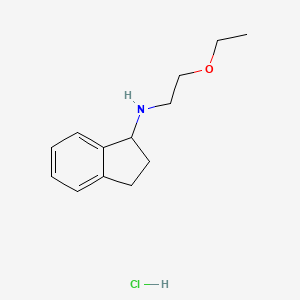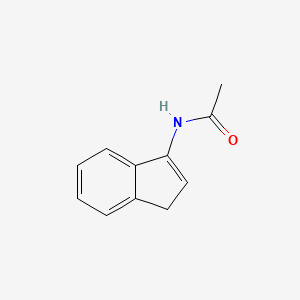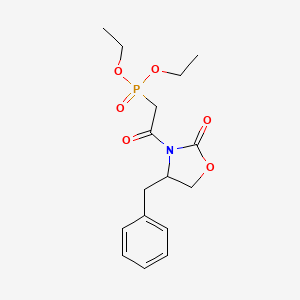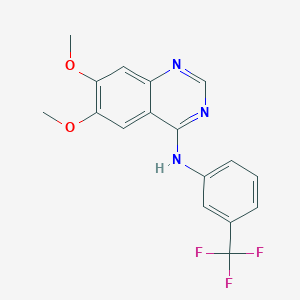
Sodium chloride (37CL)
Vue d'ensemble
Description
Sodium chloride, commonly known as table salt, is an ionic compound with the chemical formula NaCl. It is composed of sodium and chlorine ions in a 1:1 ratio. Sodium chloride is essential for life and is widely used in various industries, including food, pharmaceuticals, and chemical manufacturing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium chloride can be synthesized through several methods:
- Sodium metal reacts with chlorine gas to form sodium chloride.
Direct Combination: 2Na+Cl2→2NaCl
Sodium hydroxide reacts with hydrochloric acid to produce sodium chloride and water.Neutralization Reaction: NaOH+HCl→NaCl+H2O
Industrial Production Methods:
Mining: Sodium chloride is extracted from underground salt mines.
Evaporation: Seawater or brine is evaporated in large ponds, leaving behind sodium chloride crystals.
Solution Mining: Water is injected into underground salt deposits, dissolving the salt, which is then pumped to the surface and evaporated.
Types of Reactions:
- Sodium chloride dissociates into sodium and chloride ions in water.
Dissociation: NaCl→Na++Cl−
Sodium chloride can precipitate out of solution when mixed with certain reagents.Precipitation: AgNO3+NaCl→AgCl+NaNO3
Common Reagents and Conditions:
Silver Nitrate: Used to test for the presence of chloride ions.
Reacts with sodium chloride to produce hydrogen chloride gas.Sulfuric Acid: 2NaCl+H2SO4→Na2SO4+2HCl
Major Products:
Hydrogen Chloride: Produced from the reaction with sulfuric acid.
Silver Chloride: A white precipitate formed when sodium chloride reacts with silver nitrate.
Applications De Recherche Scientifique
Sodium chloride has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Essential for maintaining osmotic balance in cells and tissues.
Medicine: Used in intravenous saline solutions to treat dehydration and electrolyte imbalances.
Industry: Employed in the production of chlorine gas, sodium hydroxide, and other chemicals.
Mécanisme D'action
Sodium chloride exerts its effects through the dissociation of sodium and chloride ions. These ions play crucial roles in various physiological processes:
Sodium Ions: Involved in nerve impulse transmission, muscle contraction, and maintaining fluid balance.
Chloride Ions: Help maintain osmotic pressure and acid-base balance in the body.
Comparaison Avec Des Composés Similaires
Sodium chloride can be compared with other similar compounds:
Potassium Chloride: Similar in structure but contains potassium instead of sodium. Used as a salt substitute and in medical treatments.
Calcium Chloride: Contains calcium ions and is used for de-icing roads and as a drying agent.
Magnesium Chloride: Contains magnesium ions and is used in the production of magnesium metal and as a de-icer.
Uniqueness of Sodium Chloride:
Widespread Use: Sodium chloride is more widely used than its counterparts due to its availability and essential role in human health.
Economic Importance: It is a key raw material in various industrial processes, making it economically significant.
Propriétés
IUPAC Name |
sodium;chlorine-37(1-) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Na/h1H;/q;+1/p-1/i1+2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWRFPIFSIZLT-DEQYMQKBSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Na+].[37Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClNa | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
59.9556719 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20510-56-9 | |
| Record name | Sodium chloride-37Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details



















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride](/img/structure/B3250677.png)












